![molecular formula C14H12ClNO2 B7723881 (4-Chloro-phenyl)-phenylamino-acetic acid CAS No. 73842-44-1](/img/structure/B7723881.png)
(4-Chloro-phenyl)-phenylamino-acetic acid
Overview
Description
“(4-Chloro-phenyl)-phenylamino-acetic acid” is a biochemical compound used for proteomics research . Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-phenyl)-phenylamino-acetic acid” is represented by the formula C14H12ClNO2. The InChI Key for this compound is LTERWCBGUKUIRZ-UHFFFAOYSA-N. The Canonical SMILES representation is C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O.Safety and Hazards
The safety data sheet for “(4-Chloro-phenyl)-phenylamino-acetic acid” indicates that it is for research use only and is not intended for diagnostic or therapeutic use . It is recommended to obtain special instructions before use, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-anilino-2-(4-chlorophenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(14(17)18)16-12-4-2-1-3-5-12/h1-9,13,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERWCBGUKUIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265047 | |
Record name | 4-Chloro-α-(phenylamino)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-phenylamino-acetic acid | |
CAS RN |
73842-44-1 | |
Record name | 4-Chloro-α-(phenylamino)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73842-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(phenylamino)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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